molecular formula C10H15NO3 B118590 [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate CAS No. 61865-50-7

[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate

Cat. No. B118590
CAS RN: 61865-50-7
M. Wt: 197.23 g/mol
InChI Key: NUVGPCPCBFRPHQ-VHSXEESVSA-N
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Description

[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate, also known as 4-Acetamidocyclopent-2-en-1-ylmethyl acetate, is an organic compound commonly used in laboratory experiments. It is a colorless liquid with a pungent odor, and is a derivative of cyclopentanone. This compound has been studied extensively in recent years due to its potential applications in various scientific fields.

Scientific Research Applications

Methanogenic Pathways

  • Quantification of Methanogenic Pathways : Research on methanogenic pathways involving acetate (the methyl group) highlights the use of stable carbon isotopic signatures to study methanogenesis. This process is critical for understanding how methane is produced from acetate and H2/CO2 in various environments, which has implications for bioenergy production and carbon cycle studies (Conrad, 2005).

Advanced Oxidation Processes

  • Degradation of Pharmaceuticals : Advanced oxidation processes (AOPs) are used to treat acetaminophen, highlighting the relevance of acetate derivatives in environmental remediation. This research offers insights into the degradation pathways and the formation of by-products, important for water treatment and pollution control (Qutob et al., 2022).

Biodiesel Production

  • Interesterification of Different Feedstocks : The use of methyl acetate for biodiesel production through interesterification represents an application of acetate esters. This process, which aims to address the environmental issues associated with excess glycerol production, underscores the compound's potential in renewable energy technologies (Esan et al., 2021).

PET Imaging in Clinical Applications

  • (11)C-acetate PET Imaging : The clinical applications of (11)C-acetate in positron emission tomography (PET) scanning for studying myocardial oxygen metabolism and oncology illustrate the diagnostic potential of acetate derivatives. This usage points to the importance of such compounds in medical imaging and cancer research (Grassi et al., 2012).

properties

{ "Design of Synthesis Pathway": "The synthesis of [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate can be achieved through a multi-step reaction sequence involving several key reactions.", "Starting Materials": [ "Cyclopentadiene", "Acetic anhydride", "Acetamide", "Methyl iodide", "Sodium hydride", "Chloroacetyl chloride" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with acetic anhydride in the presence of a catalyst to form cyclopentenyl acetate.", "Step 2: The resulting cyclopentenyl acetate is then reacted with acetamide in the presence of a Lewis acid catalyst to form [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]acetate.", "Step 3: Methyl iodide is then added to the reaction mixture to form [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate.", "Step 4: Sodium hydride is added to the reaction mixture to form the corresponding sodium salt, which is then treated with chloroacetyl chloride to form the final product." ] }

CAS RN

61865-50-7

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

[(1R,4S)-4-acetamidocyclopent-2-en-1-yl]methyl acetate

InChI

InChI=1S/C10H15NO3/c1-7(12)11-10-4-3-9(5-10)6-14-8(2)13/h3-4,9-10H,5-6H2,1-2H3,(H,11,12)/t9-,10+/m0/s1

InChI Key

NUVGPCPCBFRPHQ-VHSXEESVSA-N

Isomeric SMILES

CC(=O)N[C@H]1C[C@H](C=C1)COC(=O)C

SMILES

CC(=O)NC1CC(C=C1)COC(=O)C

Canonical SMILES

CC(=O)NC1CC(C=C1)COC(=O)C

synonyms

cis-(+/-)-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]-acetamide; 

Origin of Product

United States

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